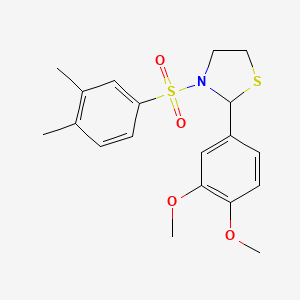![molecular formula C23H21N3OS B2712132 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one CAS No. 681159-35-3](/img/structure/B2712132.png)
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development. The structure of this compound includes a benzothiazole ring, a piperazine ring, and a naphthyl group, making it a unique and versatile molecule.
準備方法
The synthesis of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one typically involves a multi-step process. One common method includes the following steps:
Formation of the Benzothiazole Ring: This can be achieved by the cyclization of 2-aminothiophenol with a suitable carboxylic acid derivative.
Acylation of Piperazine: The piperazine ring is acylated with 1-naphthylacetyl chloride to form the intermediate compound.
Coupling Reaction: The final step involves coupling the acylated piperazine with the benzothiazole ring under suitable conditions, such as using a base like triethylamine in an organic solvent.
Industrial production methods may involve optimization of these steps to increase yield and purity, often using automated synthesis equipment and stringent quality control measures.
化学反応の分析
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the benzothiazole ring, using reagents like halogens or alkylating agents.
Common reagents and conditions used in these reactions include organic solvents like dichloromethane or ethanol, and catalysts such as palladium on carbon. Major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.
Medicine: It is investigated for its potential as a therapeutic agent, particularly in the treatment of neurological disorders and cancer.
Industry: The compound is used in the development of new materials with specific properties, such as fluorescence or conductivity.
作用機序
The mechanism of action of 1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one involves its interaction with specific molecular targets. For example, it may act as an inhibitor of certain enzymes or receptors, leading to changes in cellular signaling pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
類似化合物との比較
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-(naphthalen-1-yl)ethan-1-one can be compared with other similar compounds, such as:
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: This compound is also a piperazine derivative and is studied for its acetylcholinesterase inhibitory activity.
2-{[4-(2-Methoxyphenyl)piperazin-1-yl]alkyl}-1H-benzo[d]imidazole: This compound is known for its affinity for alpha1-adrenergic receptors and is investigated for its potential in treating neurological conditions.
The uniqueness of this compound lies in its specific structure, which combines a benzothiazole ring with a naphthyl group, providing distinct chemical and biological properties.
特性
IUPAC Name |
1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-2-naphthalen-1-ylethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3OS/c27-22(16-18-8-5-7-17-6-1-2-9-19(17)18)25-12-14-26(15-13-25)23-24-20-10-3-4-11-21(20)28-23/h1-11H,12-16H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUJUHMNPOCIJT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=NC3=CC=CC=C3S2)C(=O)CC4=CC=CC5=CC=CC=C54 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
387.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![Tert-butyl 4-[1-(but-2-ynoylamino)ethyl]-4-hydroxypiperidine-1-carboxylate](/img/structure/B2712049.png)
![N-(3,5-Dichloro-phenyl)-2-[4-(piperidine-1-sulfonyl)-piperazin-1-yl]-acetamide](/img/structure/B2712050.png)
![N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-(4-(5-methyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carbonyl)piperazin-1-yl)acetamide](/img/structure/B2712052.png)
![Phenyl(thieno[2,3-b]quinolin-2-yl)methanone](/img/structure/B2712053.png)
![5-chloro-N-[5-(4-chlorophenyl)-1,3,4-oxadiazol-2-yl]thiophene-2-carboxamide](/img/structure/B2712055.png)
![N-[4-Fluoro-3-(prop-2-enoylamino)phenyl]-1-methoxycyclobutane-1-carboxamide](/img/structure/B2712059.png)

![5-(8-methoxy-4-oxo-2-sulfanylidene-1,5-dihydropyrimido[5,4-b]indol-3-yl)-N-(2-morpholin-4-ylethyl)pentanamide](/img/new.no-structure.jpg)
![2-((4-fluorobenzyl)thio)-3-(4-nitrophenyl)-6,7-dihydrothieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712066.png)
![4,4,4-trifluoro-N-{2-hydroxy-2-[4-(thiophen-2-yl)phenyl]ethyl}butanamide](/img/structure/B2712067.png)
![(Z)-4-chloro-N-(3-(2-methoxyethyl)-6-sulfamoylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2712068.png)
![7-(4-Chlorophenyl)-2-[3-(2-chlorophenyl)-4-methyl-1,2-oxazol-5-yl]-[1,2,4]triazolo[1,5-a]pyridine-8-carbonitrile](/img/structure/B2712069.png)
![3-benzyl-8-(2,3-dimethylphenyl)-1,7-dimethyl-1H,2H,3H,4H,8H-imidazo[1,2-g]purine-2,4-dione](/img/structure/B2712071.png)

